molecular formula C22H38CaO4 B7800331 Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Cat. No.: B7800331
M. Wt: 406.6 g/mol
InChI Key: DOOFPPIHJGRIGW-ATMONBRVSA-L
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Description

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Ca(C_11H_19O_2)_2. It is commonly used in various scientific and industrial applications due to its unique properties, such as non-aqueous solubility and stability. This compound is often utilized in the preparation of thin films and as a precursor in metal-organic chemical vapor deposition (MOCVD) processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of calcium salts with 2,2,6,6-tetramethyl-3,5-heptanedione. One common method is to react calcium acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of metal-organic chemical vapor deposition (MOCVD) is also prevalent in the production of high-purity thin films for various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to act as a ligand and form stable complexes with various metal ions. The compound’s molecular structure allows it to coordinate with metal centers, facilitating the formation of organometallic complexes. These complexes can then undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used .

Properties

IUPAC Name

calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOFPPIHJGRIGW-ATMONBRVSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118448-18-3
Record name Bis(2,2,6,6-tetramethylheptane-3,5-dionato)calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 2
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 3
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 4
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 5
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

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